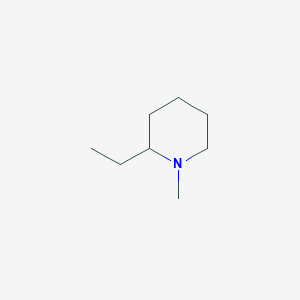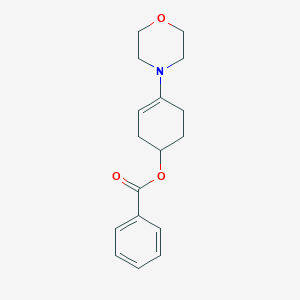
4-Benzoyloxy-1-morpholinocyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyloxy-1-morpholinocyclohexene is an organic compound that features a morpholine ring attached to a cyclohexene structure, with a benzoyloxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyloxy-1-morpholinocyclohexene typically involves the reaction of cyclohexanone with morpholine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene under reflux conditions, leading to the formation of 1-morpholino-1-cyclohexene. This intermediate can then be further reacted with benzoyl chloride to introduce the benzoyloxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Benzoyloxy-1-morpholinocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-Benzoyloxy-1-morpholinocyclohexene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 4-Benzoyloxy-1-morpholinocyclohexene involves its interaction with specific molecular targets and pathways. The compound can participate in cycloadditions, nucleophilic additions, and metal-catalyzed transformations. Its unique structure allows it to interact with various enzymes and receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 1-Morpholino-1-cyclohexene
- 4-(1-Cyclohexen-1-yl)morpholine
- N-Morpholino-1-cyclohexene
Uniqueness
4-Benzoyloxy-1-morpholinocyclohexene is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
37138-56-0 |
|---|---|
分子式 |
C17H21NO3 |
分子量 |
287.35 g/mol |
IUPAC名 |
(4-morpholin-4-ylcyclohex-3-en-1-yl) benzoate |
InChI |
InChI=1S/C17H21NO3/c19-17(14-4-2-1-3-5-14)21-16-8-6-15(7-9-16)18-10-12-20-13-11-18/h1-6,16H,7-13H2 |
InChIキー |
AVTBFWVRUBHSSJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CCC1OC(=O)C2=CC=CC=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
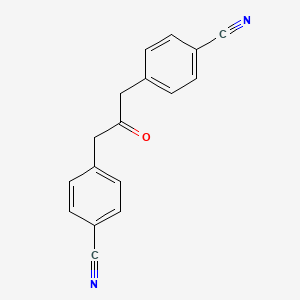
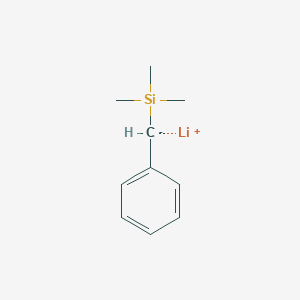
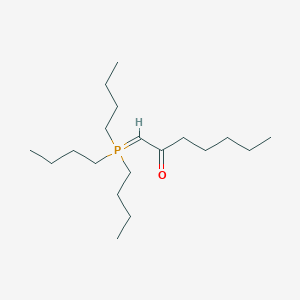


![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
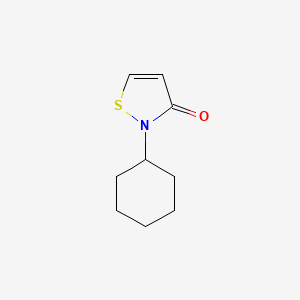
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)

